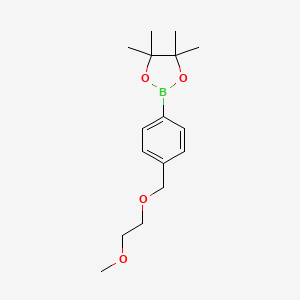
2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The molecular structure of “2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is not explicitly provided in the sources I found .
Chemical Reactions Analysis
The chemical reactions involving “2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not explicitly mentioned in the sources I found .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, and more. The specific physical and chemical properties of “2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not explicitly provided in the sources I found .
Scientific Research Applications
Synthesis and Reactivity This compound is crucial in the synthesis of modified phenylboronic acid derivatives, showing potential in inhibiting serine proteases, including thrombin. The creation of these derivatives involves ortho-modification, enhancing their reactivity and potential biological applications without focusing on drug use or dosage (Spencer et al., 2002).
Material Science and Polymer Chemistry It also plays a significant role in the precision synthesis of poly(3-hexylthiophene) through catalyst-transfer Suzuki-Miyaura coupling polymerization. This process yields polymers with narrow molecular weight distributions and high regioregularity, demonstrating its importance in the development of conjugated polymers for electronic applications (Yokozawa et al., 2011).
Electrochemical Applications In the context of lithium-ion batteries, derivatives of this compound, like Phenyl tris-2-methoxydiethoxy silane, have been investigated for their ability to enhance the performance and safety of PC-based electrolytes. This research shows the compound's potential in improving the electrochemical stability and efficiency of energy storage systems (Xia et al., 2008).
Sensor Technology and Bioimaging A derivative synthesized for the detection of H2O2 in living cells showcases the application of this compound in developing sensitive and selective probes for biological and chemical sensors. This highlights its utility in bioimaging and the monitoring of cellular processes (Nie et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[4-(2-methoxyethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO4/c1-15(2)16(3,4)21-17(20-15)14-8-6-13(7-9-14)12-19-11-10-18-5/h6-9H,10-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXOGZXYNLIHRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1528033.png)
![4-Aza-spiro[2.4]heptane-4-carboxylic acid tert-butyl ester](/img/structure/B1528034.png)
![4-Bromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1528038.png)
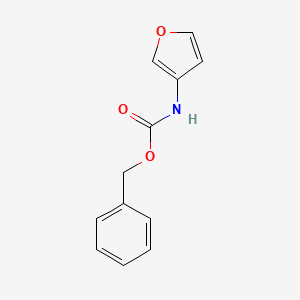
![1-Benzyl 9-tert-butyl 1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B1528041.png)
![4-Hydroxymethyl-3-methyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1528045.png)
![Cis-Tert-Butyl 3A,6A-Difluoro-4-Oxohexahydropyrrolo[3,4-C]Pyrrole-2(1H)-Carboxylate](/img/structure/B1528046.png)
![tert-butyl 3-(hydroxymethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1528047.png)
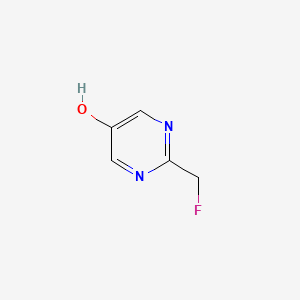
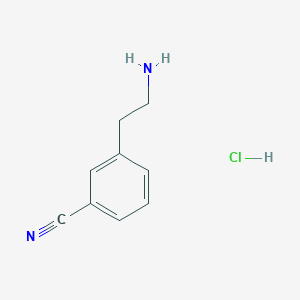
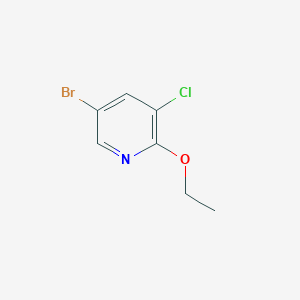
![7-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1528051.png)
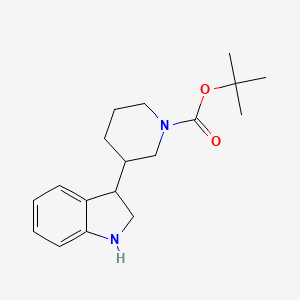
![3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B1528055.png)